molecular formula C4H6Cl2O B1656127 cis-1,4-Dichloro-2,3-epoxybutane CAS No. 50703-46-3

cis-1,4-Dichloro-2,3-epoxybutane

Cat. No. B1656127
CAS RN: 50703-46-3
M. Wt: 140.99 g/mol
InChI Key: VUSYFNXNYLAECV-ZXZARUISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-1,4-Dichloro-2,3-epoxybutane” is a halogenated epoxide . Epoxides are highly reactive and polymerize in the presence of catalysts or when heated . This compound reacts with acids, bases, and oxidizing and reducing agents .


Molecular Structure Analysis

The molecular formula of “cis-1,4-Dichloro-2,3-epoxybutane” is C4H6Cl2O . The average mass is 140.996 Da and the monoisotopic mass is 139.979568 Da .


Chemical Reactions Analysis

“Cis-1,4-Dichloro-2,3-epoxybutane” is highly reactive. It polymerizes in the presence of catalysts or when heated . These polymerization reactions can be violent . The compound reacts with acids, bases, and oxidizing and reducing agents . It also reacts, possibly violently, with water in the presence of acid .


Physical And Chemical Properties Analysis

“Cis-1,4-Dichloro-2,3-epoxybutane” is a clear colorless liquid . The refractive index is 1.383 (lit.) . The boiling point is 60-61 °C (lit.) , and the melting point is -84 to -83 °C (lit.) . The density is 0.826 g/mL at 25 °C (lit.) .

Safety and Hazards

“Cis-1,4-Dichloro-2,3-epoxybutane” is flammable and poses a danger if inhaled . It may cause respiratory irritation . It is also harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage . It is classified as carcinogenic and may cause damage to the respiratory system .

Mechanism of Action

Target of Action

The primary target of cis-1,4-Dichloro-2,3-epoxybutane is the respiratory system . This compound interacts with the cells in the respiratory system, leading to various biochemical reactions.

Mode of Action

cis-1,4-Dichloro-2,3-epoxybutane is a halogenated epoxide . Epoxides are highly reactive and can polymerize in the presence of catalysts or when heated . This compound reacts with acids, bases, and oxidizing and reducing agents .

Biochemical Pathways

cis-1,4-Dichloro-2,3-epoxybutane affects the biochemical pathways involved in the hydration process. A common reaction is its hydration to 2,3-butanediol . Many such ring-opening reactions have been reported .

Action Environment

The action, efficacy, and stability of cis-1,4-Dichloro-2,3-epoxybutane can be influenced by various environmental factors. For instance, it is sensitive to water and should be kept away from moisture and oxidizing agents . Its reactivity and potential for polymerization also suggest that it may be sensitive to heat and certain catalysts .

properties

IUPAC Name

(2S,3R)-2,3-bis(chloromethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSYFNXNYLAECV-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(O1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H](O1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O
Record name CIS-1,4-DICHLORO-2,3-EPOXYBUTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20155
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53211-09-9
Record name Oxirane, 2,3-bis(chloromethyl)-, (2R,3S)-rel-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53211-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID201276868
Record name rel-(2R,3S)-2,3-Bis(chloromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cis-1,4-dichloro-2,3-epoxybutane is a clear colorless liquid. (NTP, 1992)
Record name CIS-1,4-DICHLORO-2,3-EPOXYBUTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20155
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

cis-1,4-Dichloro-2,3-epoxybutane

CAS RN

50703-46-3, 53211-09-9
Record name CIS-1,4-DICHLORO-2,3-EPOXYBUTANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20155
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name rel-(2R,3S)-2,3-Bis(chloromethyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50703-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dichloro-2,3-epoxybutane, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050703463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, 2,3-bis(chloromethyl)-, (2R,3S)-rel-, homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name rel-(2R,3S)-2,3-Bis(chloromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DICHLORO-2,3-EPOXYBUTANE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX5547069I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-1,4-Dichloro-2,3-epoxybutane
Reactant of Route 2
Reactant of Route 2
cis-1,4-Dichloro-2,3-epoxybutane
Reactant of Route 3
Reactant of Route 3
cis-1,4-Dichloro-2,3-epoxybutane
Reactant of Route 4
Reactant of Route 4
cis-1,4-Dichloro-2,3-epoxybutane
Reactant of Route 5
Reactant of Route 5
cis-1,4-Dichloro-2,3-epoxybutane
Reactant of Route 6
Reactant of Route 6
cis-1,4-Dichloro-2,3-epoxybutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.